(3S)-(-)-3-Acetamidopyrrolidine
Overview
Description
“(3S)-(-)-3-Acetamidopyrrolidine” is a chemical compound with the molecular formula C6H12N2O . It is also known by other names such as s-n-pyrrolidin-3-yl acetamide, n-3s-pyrrolidin-3-yl acetamide, s-3-acetamidopyrrolidine, acetamide, n-3s-3-pyrrolidinyl, n-3-pyrrolidinyl acetamide, and others .
Molecular Structure Analysis
The molecular structure of “(3S)-(-)-3-Acetamidopyrrolidine” is represented by the formula CC(=O)NC1CCNC1 . The molecular weight of this compound is 128.18 g/mol .
Physical And Chemical Properties Analysis
“(3S)-(-)-3-Acetamidopyrrolidine” is a solid at 20°C . It has a predicted density of 1.04±0.1 g/cm3 . The compound has a melting point of 56-58°C and a boiling point of 70-72°C at 40mm . Its specific rotation [a]20/D is -46.0 to -51.0 deg (C=1, EtOH) .
Scientific Research Applications
Anticonvulsant Activity : A study synthesized new 3-aminopyrroles, starting from acetophenone and glycine derivatives, and tested them for anticonvulsant activity. Several compounds showed significant activity with low neurotoxicity, indicating potential applications in treating seizure disorders (Unverferth et al., 1998).
Kappa-Opiate Agonist : EMD 61753, structurally related to (3S)-(-)-3-Acetamidopyrrolidine, was studied for its affinity to the kappa-receptor and its peripheral selectivity. This compound exhibited antihyperalgesic activity in animal models of inflammatory pain, suggesting its application in pain management (Gottschlich et al., 1995).
Histamine H3 Receptor Antagonists : Research on histamine H3 receptor antagonists, which are promising for treating allergic conditions and gastric ulcers, mentioned compounds related to (3S)-(-)-3-Acetamidopyrrolidine. Such compounds could be central to developing next-generation histaminergic drugs (Celanire et al., 2005).
Synthesis of 3-Amino-2-methylpyrrolidines : A study developed a new synthesis method for 3-amino-2-methylpyrrolidines, which are structurally similar to (3S)-(-)-3-Acetamidopyrrolidine. This method was also applied to synthesize the antipsychotic emonapride (D’hooghe et al., 2009).
Photophysical Properties in Solvent Sensitive Dyes : A study on the photophysical characterization of BODIPY dyes mentioned 3-amino and 3-acetamido derivatives, indicating the potential use of (3S)-(-)-3-Acetamidopyrrolidine in developing fluorescence probes for studying different environments (Bañuelos et al., 2008).
Metabolic Activation in DPP-IV Inhibitors : A study on dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, containing a fluoropyrrolidine moiety similar to (3S)-(-)-3-Acetamidopyrrolidine, investigated their metabolic activation. This has implications for understanding drug metabolism and potential side effects (Xu et al., 2004).
Synthesis of Protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines : A method was developed for synthesizing trans-(2R,3S)-2-substituted 3-aminopyrrolidines, indicating the versatility of (3S)-(-)-3-Acetamidopyrrolidine derivatives in synthesizing complex structures (Tang et al., 2005).
Safety And Hazards
“(3S)-(-)-3-Acetamidopyrrolidine” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If it comes in contact with the skin, wash with plenty of water. If eye irritation persists, get medical advice or attention .
properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427370 | |
Record name | (3S)-(-)-3-Acetamidopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-(-)-3-Acetamidopyrrolidine | |
CAS RN |
114636-31-6 | |
Record name | N-(3S)-3-Pyrrolidinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114636-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-(-)-3-Acetamidopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-3-Acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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